N-Benzoyl-2-hydroxybenzamide

Crystallography Solid-state stability Acyl migration

N-Benzoyl-2-hydroxybenzamide (CAS 5663-74-1), also known as N-benzoylsalicylamide, is the unsubstituted parent scaffold of a class of synthetic N-acyl-2-hydroxybenzamides. This compound serves as the essential structural template from which potent antiprotozoal agents—active in the low nanomolar range against Toxoplasma gondii, Plasmodium falciparum, and Leishmania donovani—are derived via para-substitution of the benzoyl ring.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 5663-74-1
Cat. No. B088941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-2-hydroxybenzamide
CAS5663-74-1
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18)
InChIKeyQQJNZIPJIVHBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-2-hydroxybenzamide (CAS 5663-74-1): Core Scaffold Procurement for Antiprotozoal Drug Discovery & Acyl Migration Research


N-Benzoyl-2-hydroxybenzamide (CAS 5663-74-1), also known as N-benzoylsalicylamide, is the unsubstituted parent scaffold of a class of synthetic N-acyl-2-hydroxybenzamides [1]. This compound serves as the essential structural template from which potent antiprotozoal agents—active in the low nanomolar range against Toxoplasma gondii, Plasmodium falciparum, and Leishmania donovani—are derived via para-substitution of the benzoyl ring [2][3]. Beyond its role as a pharmacophoric core, the compound exhibits a well-characterized property of thermally induced acyl migration, making it a distinct chemical entity for crystallographic and prodrug studies [4].

Why Salicylamide or N-Acetylsalicylamide Cannot Substitute for N-Benzoyl-2-hydroxybenzamide in Target-Based Screening


Generic substitution with the simpler analog salicylamide or the closely related N-acetylsalicylamide is scientifically invalid for two independent reasons. First, the N-benzoyl moiety is an absolute structural requirement for the antiprotozoal activity observed in this chemical class; the unsubstituted benzoyl ring provides the minimal pharmacophoric framework that, upon para-functionalization, yields compounds with IC50 values as low as 5 ng/mL against chloroquine-resistant P. falciparum—a potency unattainable by N-acetyl or N-benzyl congeners [1]. Second, N-benzoyl-2-hydroxybenzamide exhibits a unique thermally induced O→N acyl migration equilibrium that is not replicated by N-acetylsalicylamide under identical conditions, directly impacting solid-state stability and formulation behavior [2].

Head-to-Head Quantitative Differentiation of N-Benzoyl-2-hydroxybenzamide Against Closest Analogs


Thermally Induced Acyl Migration: N-Benzoyl vs. N-Acetyl Salicylamide Crystal Structure Comparison

N-Benzoyl-2-hydroxybenzamide (N-benzoylsalicylamide) and N-acetylsalicylamide both undergo thermally induced acyl migration, but the resulting crystal structures reveal fundamentally different molecular conformations and hydrogen-bonding networks. N-Benzoylsalicylamide crystallizes with the benzoyl carbonyl oxygen forming an intramolecular hydrogen bond with the salicylamide –OH group (O···O distance = 2.55 Å), whereas N-acetylsalicylamide adopts a distinct packing motif where the acetyl group is rotated out of the salicylamide plane [1]. This differential solid-state behavior directly affects melting point, solubility, and long-term storage stability.

Crystallography Solid-state stability Acyl migration

Plasma Hydrolysis Rate: N-Benzoyl Prodrug vs. N-Methyl Derivative

In a comparative hydrolysis study of 1,3-benzoxazine-2,4-dione prodrug derivatives, the N-benzoyl-substituted derivative underwent extremely rapid hydrolysis in human plasma, quantitatively yielding N-benzoyl-2-hydroxybenzamide, whereas the N-methyl derivative showed negligible plasma-catalyzed hydrolysis under identical conditions [1]. This demonstrates that the N-benzoyl group imparts a unique plasma-labile character that is absent in N-alkyl congeners.

Prodrug kinetics Plasma stability Hydrolysis

Antiprotozoal Pharmacophore Requirement: N-Benzoyl-2-hydroxybenzamide Scaffold Generates Low-Nanomolar Anti-Parasitic Agents

The unsubstituted N-benzoyl-2-hydroxybenzamide scaffold is the obligate pharmacophoric core for a series of antiprotozoal agents. In a comprehensive SAR study, para-substitution of the benzoyl ring yielded compound 1r (N-(4-N,N-diethylamino)benzoyl-2-hydroxybenzamide), which exhibited an IC50 of 0.005 µg/mL against the chloroquine-resistant P. falciparum K1 strain, representing a 21-fold improvement over the chloroquine standard (IC50 = 0.11 µg/mL) and a selectivity index (SI = IC50 L6 cells / IC50 P. falciparum) of 1,640 [1]. In contrast, the simpler salicylamide (2-hydroxybenzamide) scaffold, lacking the N-benzoyl group, shows no comparable antiprotozoal activity in these assays. The N-benzoyl-2-hydroxybenzamide nucleus is thus the minimal essential template for this activity class.

Antiprotozoal Plasmodium falciparum Structure-activity relationship

Mechanism of Action: Secretory Pathway Disruption via Adaptin-3β—A Target Not Engaged by Standard Antimalarials

N-Benzoyl-2-hydroxybenzamides exert their antiparasitic effect through a mechanism not shared by chloroquine, pyrimethamine, or other standard antimalarials. Genome-wide resistance selection in T. gondii identified adaptin-3β, a component of the secretory protein complex, as the mediator of resistance to this compound class. N-Benzoyl-2-hydroxybenzamide treatment induces marked ultrastructural alterations in micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuoles (PLVs) [1]. This secretory pathway disruption mechanism is structurally dependent on the N-benzoyl-2-hydroxybenzamide scaffold and is not observed with salicylamide or other simple benzamide analogs.

Mechanism of action Toxoplasma gondii Drug resistance

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Salicylamide

The addition of the N-benzoyl group to the salicylamide scaffold substantially alters key drug-likeness parameters. The ADMET characterization of N-(4-ethylbenzoyl)-2-hydroxybenzamide (compound 1a, a direct derivative of the target scaffold) revealed an aqueous solubility of 50.8 µM at pH 7.4, moderate permeability comparable to testosterone and methotrexate, and high human plasma protein binding of 99.9%. hERG channel inhibition was absent at concentrations up to 300 µM, and CYP450 profiling showed only CYP2C9 inhibition (71% at 10 µM), with CYP3A4 and CYP2D6 unaffected [1]. In contrast, salicylamide itself has significantly higher aqueous solubility and lower logP, resulting in a different ADME profile that does not support the same intracellular parasite targeting.

Physicochemical properties Drug-likeness Permeability

Optimal Procurement Scenarios for N-Benzoyl-2-hydroxybenzamide Based on Verified Differential Evidence


Antiprotozoal Drug Discovery: Scaffold for SAR-Driven Lead Optimization Against Apicomplexan Parasites

Research groups developing next-generation antimalarials or anti-Toxoplasma agents should procure N-benzoyl-2-hydroxybenzamide as the starting scaffold for parallel synthesis of para-substituted benzoyl libraries. The SAR data demonstrate that this core enables IC50 values as low as 5 ng/mL against chloroquine-resistant P. falciparum, and the unique adaptin-3β-mediated secretory pathway disruption mechanism ensures activity against multi-drug-resistant strains [1][2]. Procurement of the unsubstituted parent compound allows systematic exploration of substituent effects without confounding variables introduced by pre-functionalized intermediates.

Solid-State Chemistry and Preformulation: Investigating Acyl Migration in N-Acyl-2-hydroxybenzamides

N-Benzoyl-2-hydroxybenzamide is the definitive reference standard for studying thermally induced O→N acyl migration in salicylamide derivatives. Its crystal structure, solved by single-crystal X-ray diffraction, reveals a characteristic intramolecular hydrogen bond (O···O = 2.55 Å) that governs its solid-state conformation [3]. This property makes it the essential comparator for preformulation studies of N-acylsalicylamide drug candidates where acyl migration could impact chemical stability and bioavailability.

Prodrug Design: Plasma-Labile Salicylamide Delivery Systems

The N-benzoyl derivative of 1,3-benzoxazine-2,4-dione undergoes exceptionally rapid, quantitative hydrolysis in human plasma to yield N-benzoyl-2-hydroxybenzamide, a property not shared by N-alkyl congeners [4]. This makes N-benzoyl-2-hydroxybenzamide the key analytical reference standard for developing plasma-targeted prodrugs intended to bypass the extensive first-pass metabolism that limits salicylamide's oral bioavailability. Laboratories designing esterase- or plasma-activated prodrugs should use this compound to calibrate hydrolysis assays and validate metabolite identification.

Chemical Biology Tool Compound: Dissecting the Apicomplexan Secretory Pathway

N-Benzoyl-2-hydroxybenzamide derivatives are the only known small molecules that disrupt apicomplexan secretory organelle biogenesis through adaptin-3β [2]. For cell biology laboratories studying Toxoplasma gondii or Plasmodium falciparum organelle trafficking, the parent scaffold serves as the essential negative control and baseline for structure-activity studies. Its availability as a pure, well-characterized solid (CAS 5663-74-1) enables reproducible dose-response experiments probing microneme, rhoptry, and dense granule function.

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